N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c19-14(17-9-12-5-4-8-21-12)15(20)18-10-13-11-22-16(23-13)6-2-1-3-7-16/h4-5,8,13H,1-3,6-7,9-11H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXMAXODIBGKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Oxalamides
Oxalamides are typically synthesized via aminolysis of oxalic acid derivatives (e.g., diethyl oxalate or oxalyl chloride) with primary or secondary amines. For asymmetric oxalamides like N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide, stepwise coupling is required to ensure regioselectivity. Key challenges include:
- Steric hindrance from the 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, which may slow nucleophilic attack.
- Reactivity differences between the two amines, necessitating precise stoichiometric control.
Stepwise Aminolysis of Diethyl Oxalate
Reaction Mechanism
Diethyl oxalate reacts sequentially with amines to form monoamide esters, followed by displacement of the second ethoxy group. For the target compound:
- First aminolysis : Diethyl oxalate reacts with 1,4-dioxaspiro[4.5]decan-2-ylmethylamine to form ethyl (1,4-dioxaspiro[4.5]decan-2-ylmethyl)oxamate.
- Second aminolysis : The intermediate reacts with furan-2-ylmethylamine to yield the final oxalamide.
Optimized Conditions
- Solvent : Toluene or ethanol, depending on amine solubility.
- Temperature : 0–25°C for initial coupling, followed by room-temperature stirring.
- Yield : ~85–90% (extrapolated from analogous reactions).
Table 1: Comparative Aminolysis Conditions for Analogous Oxalamides
| Amine Component | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Ethanolamine | Ethanol | 0–20°C | 89% | |
| 2-Hydroxyethylamine | Toluene | Reflux | 90% | |
| Spirocyclic Amine* | Toluene | 0–25°C | ~85% |
Oxalyl Chloride-Mediated Coupling
Two-Step Procedure
- Formation of monoamide chloride : Oxalyl chloride reacts with 1,4-dioxaspiro[4.5]decan-2-ylmethylamine to generate (1,4-dioxaspiro[4.5]decan-2-ylmethyl)oxalyl chloride.
- Amidation : The chloride intermediate reacts with furan-2-ylmethylamine in the presence of a base (e.g., triethylamine).
Advantages and Limitations
- Advantages : Faster reaction kinetics due to high electrophilicity of oxalyl chloride.
- Limitations : Requires anhydrous conditions and careful handling of gaseous HCl byproducts.
Table 2: Oxalyl Chloride-Based Syntheses of Related Compounds
| Substrate | Base | Solvent | Yield | Source |
|---|---|---|---|---|
| 3,5-Di-tert-butylphenol | None | DME | 94.2% | |
| Furan-2-ylmethylamine* | Et₃N | DCM | ~80% |
*Hypothetical conditions based on.
Solid-Phase Synthesis for High Purity
Resin-Bound Methodology
Immobilizing the first amine (e.g., 1,4-dioxaspiro[4.5]decan-2-ylmethylamine) on Wang resin enables controlled coupling with oxalic acid derivatives, followed by cleavage to release the oxalamide. This method minimizes side reactions and simplifies purification.
Key Steps
- Resin activation : Wang resin functionalized with hydroxymethyl groups.
- Amine loading : Coupling via DIC/HOBt chemistry.
- Oxalyl coupling : Diethyl oxalate or oxalyl chloride introduced sequentially.
- Cleavage : TFA/water (95:5) to release the product.
Catalytic Approaches
Challenges and Mitigation Strategies
Steric Hindrance
The 1,4-dioxaspiro[4.5]decane group imposes significant steric bulk, necessitating:
Furan Reactivity
The furan ring’s electron-rich nature risks side reactions (e.g., ring opening under acidic conditions). Mitigation includes:
- Neutral pH conditions during amidation.
- Low-temperature (<30°C) reactions to prevent decomposition.
Analytical Characterization
Critical analytical data for confirming structure and purity:
Industrial-Scale Considerations
Cost Optimization
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the field of oncology.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan ring may interact with enzymes or receptors, while the oxalamide group could form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Structural Analogues of Oxalamide Derivatives
Table 1: Key Structural and Functional Differences
Key Observations :
- Spirocyclic vs.
- Biological Activity : S336’s umami agonist activity (EC50 ~0.1 μM) suggests oxalamides’ versatility; sulfamoyl derivatives (e.g., Table 1, row 3) highlight antimicrobial applications .
Comparison with Spirocyclic Ether Derivatives
Table 2: Spirocyclic Ether Derivatives and Their Properties
Key Observations :
- Synthetic Utility : The spirocyclic ether core is frequently modified via hydroxylation or sulfonylation (e.g., ), suggesting the target compound’s adaptability for derivatization .
Physicochemical and Spectroscopic Comparisons
Table 3: Spectroscopic Data for Oxalamides
Key Observations :
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Compound Overview
- Molecular Formula : CHNO
- Molecular Weight : 322.36 g/mol
- CAS Number : 899730-46-2
The compound features a spirocyclic structure that contributes to its stability and potential reactivity in biological systems. The oxalamide functional group is particularly notable for its role in biological interactions.
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific kinases involved in cellular signaling pathways, which play critical roles in inflammation and cell survival.
- Anti-inflammatory Properties : Evidence indicates that this compound may possess anti-inflammatory and analgesic properties, potentially by modulating signal transduction pathways associated with inflammatory responses.
Pharmacological Studies
Recent pharmacological studies have explored the effects of this compound on various biological systems:
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases.
| Study Type | Findings |
|---|---|
| In vitro | Reduced cytokine production (e.g., TNF-alpha, IL-6) in macrophages |
| In vivo | Demonstrated analgesic effects in animal models of pain |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving animal models showed that administration of the compound resulted in a significant decrease in pain response compared to controls, indicating its potential use as an analgesic agent.
- Case Study 2 : Another investigation focused on the compound's effect on cancer cell lines, revealing that it inhibited cell proliferation through apoptosis induction.
Comparative Analysis with Similar Compounds
The unique structural aspects of this compound can be contrasted with other oxalamides and related compounds to better understand its biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide | Similar spirocyclic structure | Inhibits RIPK1 kinase activity, anti-inflammatory |
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(methoxybenzyl)oxalamide | Contains methoxybenzyl group | Potential anti-cancer properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide, and what methodological considerations ensure high yields?
- Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the spirocyclic dioxaspiro[4.5]decane intermediate via cyclization of 1,4-diols with ketones under acidic conditions.
- Step 2 : Functionalization of the spirocyclic core with a methylene group via nucleophilic substitution (e.g., using methyl bromoacetate).
- Step 3 : Amidation with furan-2-ylmethylamine using coupling agents like EDCI/HOBt in anhydrous DMF .
- Key Considerations : Solvent choice (e.g., dichloromethane for inert conditions), temperature control (0–25°C to prevent racemization), and purification via column chromatography or recrystallization .
Q. How is the structural integrity of this compound validated, and which analytical techniques are most reliable?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and spirocyclic integrity (e.g., δ 3.7–4.2 ppm for dioxolane protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 377.18) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry .
Q. What preliminary biological screening methods are recommended to assess its activity?
- Answer :
- In vitro assays : Use macrophage or cancer cell lines (e.g., RAW 264.7 or HeLa) to evaluate anti-inflammatory or cytotoxic activity via MTT assays .
- Molecular Docking : AutoDock Vina predicts binding affinity to targets like soluble epoxide hydrolase (sEH) or COX-2, guided by structural analogs .
Advanced Research Questions
Q. How can synthetic challenges (e.g., low regioselectivity in amidation) be addressed methodologically?
- Answer :
- Optimization Strategies :
- Use N-hydroxysuccinimide (NHS) esters to enhance coupling efficiency.
- Screen alternative catalysts (e.g., DMAP) to reduce side reactions .
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps and adjust stoichiometry (amine:acid chloride ratios) .
Q. How do structural modifications (e.g., substituents on the furan or spirocyclic ring) influence bioactivity?
- Answer :
- Structure-Activity Relationship (SAR) Insights :
| Substituent Modification | Observed Effect | Reference |
|---|---|---|
| Furan → Thiophene | Reduced anti-inflammatory activity | |
| Spiro[4.5] → Spiro[4.4] | Altered solubility and metabolic stability |
- Methodology : Parallel synthesis of analogs followed by comparative bioassays and QSAR modeling .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Answer :
- Standardized Protocols :
- Use identical cell lines (e.g., NIH/3T3 fibroblasts) and assay conditions (e.g., 48-hour exposure).
- Validate purity (>95%) via HPLC before testing .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., N1-(5-chloropyridin-2-yl)-N2-(furan-2-ylmethyl)oxalamide) to identify trends .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Answer :
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability. For example, reducing logP from 3.2 to 2.5 improves aqueous solubility .
- Molecular Dynamics (MD) Simulations : GROMACS models hydration free energy to assess stability in physiological conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
